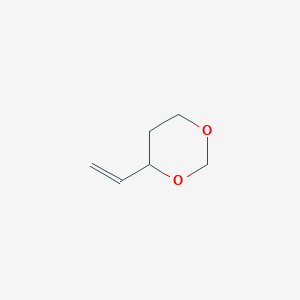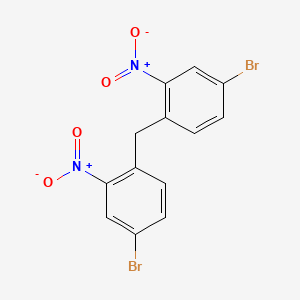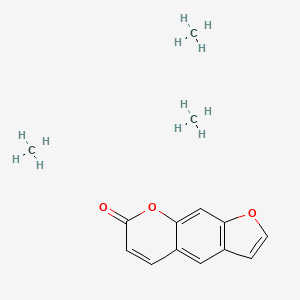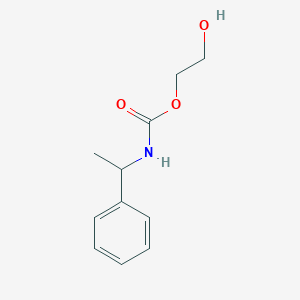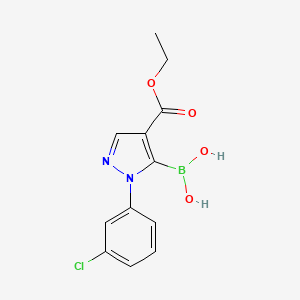![molecular formula C7H3Cl3F2O B14748758 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene CAS No. 451-84-3](/img/structure/B14748758.png)
2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene: is an organic compound with a complex structure that includes multiple halogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,4-dichlorobenzene using ferric chloride as a catalyst . The reaction conditions often require controlled temperatures and the presence of a chlorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where benzene derivatives are treated with chlorine gas in the presence of a catalyst. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions or water, which can replace chlorine atoms in the compound.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated derivatives, while oxidation can produce carboxylic acids.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions, contributing to the development of new compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological research. It can be used to study the effects of halogenated benzene derivatives on biological systems, providing insights into their potential toxicity and biological activity.
Medicine: In medicine, the compound may be explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to identify any potential medicinal applications.
Industry: Industrially, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it a valuable component in manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Chloro-2,4-difluorobenzene: This compound shares a similar structure but lacks the additional chlorine atom and methoxy group.
2,4-Dichloro-1-methoxybenzene: This compound is similar but does not contain the difluoromethoxy group.
2,4-Dichloro-1-nitrobenzene: This compound has a nitro group instead of the difluoromethoxy group.
Uniqueness: 2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene is unique due to its combination of chlorine and difluoromethoxy groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
451-84-3 |
|---|---|
Formule moléculaire |
C7H3Cl3F2O |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
2,4-dichloro-1-[chloro(difluoro)methoxy]benzene |
InChI |
InChI=1S/C7H3Cl3F2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
Clé InChI |
IMBLAJWLGQWJFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
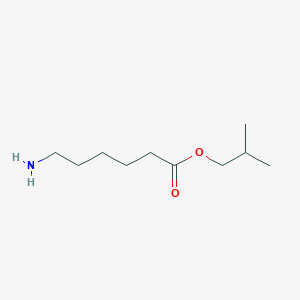
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
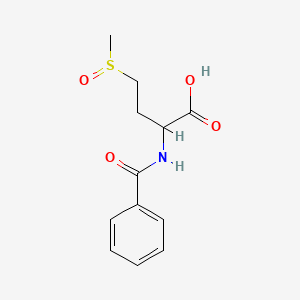
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
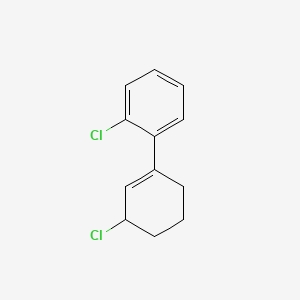
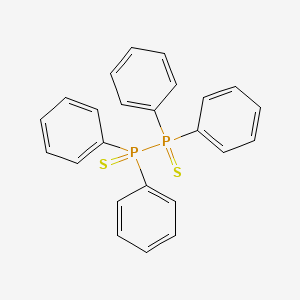
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
